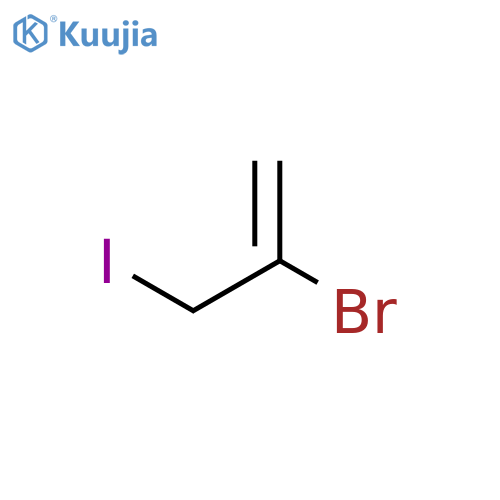

Cas no 111036-04-5 (1-Propene, 2-bromo-3-iodo-)

1-Propene, 2-bromo-3-iodo- 化学的及び物理的性質

名前と識別子

-

- 1-Propene, 2-bromo-3-iodo-

- AKOS014115907

- G51019

- CS-0249107

- 3-iodo-2-bromo-1-propene

- SCHEMBL3346651

- 111036-04-5

- EN300-4251589

- 2-bromo-3-iodoprop-1-ene

-

- インチ: InChI=1S/C3H4BrI/c1-3(4)2-5/h1-2H2

- InChIKey: QFTBPDJMDCDXSK-UHFFFAOYSA-N

- SMILES: C=C(CI)Br

計算された属性

- 精确分子量: 245.85362

- 同位素质量: 245.85411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 5

- 回転可能化学結合数: 1

- 複雑さ: 42.2

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

1-Propene, 2-bromo-3-iodo- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4251589-0.1g |

2-bromo-3-iodoprop-1-ene |

111036-04-5 | 93% | 0.1g |

$152.0 | 2023-06-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-100mg |

2-Bromo-3-iodoprop-1-ene |

111036-04-5 | 98% | 100mg |

¥3830.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-5g |

2-Bromo-3-iodoprop-1-ene |

111036-04-5 | 98% | 5g |

¥38556.00 | 2024-08-09 | |

| Enamine | EN300-4251589-0.5g |

2-bromo-3-iodoprop-1-ene |

111036-04-5 | 93% | 0.5g |

$407.0 | 2023-06-02 | |

| 1PlusChem | 1P028XX9-250mg |

2-bromo-3-iodoprop-1-ene |

111036-04-5 | 93% | 250mg |

$320.00 | 2023-12-26 | |

| 1PlusChem | 1P028XX9-100mg |

2-bromo-3-iodoprop-1-ene |

111036-04-5 | 93% | 100mg |

$243.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-1g |

2-Bromo-3-iodoprop-1-ene |

111036-04-5 | 98% | 1g |

¥13305.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-250mg |

2-Bromo-3-iodoprop-1-ene |

111036-04-5 | 98% | 250mg |

¥5054.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-500mg |

2-Bromo-3-iodoprop-1-ene |

111036-04-5 | 98% | 500mg |

¥10983.00 | 2024-08-09 | |

| Enamine | EN300-4251589-2.5g |

2-bromo-3-iodoprop-1-ene |

111036-04-5 | 93% | 2.5g |

$1034.0 | 2023-06-02 |

1-Propene, 2-bromo-3-iodo- 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

1-Propene, 2-bromo-3-iodo-に関する追加情報

Introduction to 1-Propene, 2-bromo-3-iodo- (CAS No. 111036-04-5)

1-Propene, 2-bromo-3-iodo- (CAS No. 111036-04-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of a propene backbone with bromine and iodine substituents, making it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

The molecular structure of 1-Propene, 2-bromo-3-iodo- consists of a three-carbon chain with a double bond between the first and second carbon atoms. The bromine atom is attached to the second carbon, while the iodine atom is attached to the third carbon. This arrangement provides a rich platform for further chemical transformations, particularly in cross-coupling reactions and organometallic chemistry.

In recent years, the use of 1-Propene, 2-bromo-3-iodo- has been extensively explored in the development of new pharmaceuticals. Its reactivity and functional group diversity make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. For instance, researchers have utilized this compound in the synthesis of anticancer agents, antiviral drugs, and other bioactive compounds. The ability to introduce both bromine and iodine substituents allows for fine-tuning of the chemical properties and biological activities of the final products.

A notable application of 1-Propene, 2-bromo-3-iodo- is in the field of palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of natural products and pharmaceuticals. The presence of both bromine and iodine substituents in 1-Propene, 2-bromo-3-iodo- enables efficient coupling with a variety of nucleophiles, leading to a diverse array of functionalized products. Recent studies have demonstrated that this compound can be used to synthesize complex heterocycles and other intricate molecular architectures with high yields and selectivities.

Beyond its applications in pharmaceutical research, 1-Propene, 2-bromo-3-iodo- has also found use in materials science. Its reactivity makes it suitable for the preparation of polymers with unique properties. For example, researchers have employed this compound to synthesize conductive polymers and materials with enhanced mechanical strength. These materials have potential applications in electronics, energy storage, and other advanced technologies.

The safety and handling of 1-Propene, 2-bromo-3-iodo- are important considerations for its use in laboratory settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible substances.

In conclusion, 1-Propene, 2-bromo-3-iodo- (CAS No. 111036-04-5) is a highly versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure provides a robust platform for further chemical transformations and the development of novel bioactive molecules and functional materials. As research continues to advance in these fields, the importance of compounds like 1-Propene, 2-bromo-3-iodo- is likely to grow even further.

111036-04-5 (1-Propene, 2-bromo-3-iodo-) Related Products

- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)